
3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one is a heterocyclic compound that contains both a thiazole and a dihydropyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiazole ring, which is known for its biological activity, and the dihydropyridine ring, which is a key structure in many pharmacologically active compounds, makes this compound a promising candidate for further research and development.
Preparation Methods
The synthesis of 3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one typically involves the formation of the thiazole ring followed by the construction of the dihydropyridine moiety. One common synthetic route involves the reaction of a thioamide with an α-haloketone to form the thiazole ring. This intermediate is then reacted with an appropriate aldehyde and ammonia or an amine to form the dihydropyridine ring through a Hantzsch dihydropyridine synthesis. Industrial production methods may involve optimizing these reactions for higher yields and purity, as well as scaling up the process for large-scale production.
Chemical Reactions Analysis
3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and substituted thiazole-dihydropyridine compounds.
Scientific Research Applications
3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its structural similarity to known pharmacologically active compounds, it is investigated for potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The thiazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The dihydropyridine ring can also participate in similar interactions, enhancing the compound’s overall binding affinity and specificity. Molecular targets and pathways involved may include kinases, ion channels, and other proteins relevant to disease processes.
Comparison with Similar Compounds
3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring and may exhibit similar biological activities, but differ in their additional functional groups and overall structure.
Dihydropyridine derivatives: These compounds share the dihydropyridine ring and are often used as calcium channel blockers in the treatment of cardiovascular diseases.
Thiazole-dihydropyridine hybrids: These compounds combine both rings and may have enhanced or unique biological activities compared to compounds with only one of the rings. The uniqueness of this compound lies in its specific combination of the thiazole and dihydropyridine rings, which may confer distinct properties and activities not found in other compounds.
Properties
Molecular Formula |
C9H9N3OS |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
3-amino-1-(1,3-thiazol-5-ylmethyl)pyridin-4-one |
InChI |
InChI=1S/C9H9N3OS/c10-8-5-12(2-1-9(8)13)4-7-3-11-6-14-7/h1-3,5-6H,4,10H2 |
InChI Key |
VIMGOCCFZUIMDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C(C1=O)N)CC2=CN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


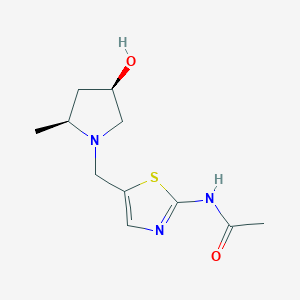

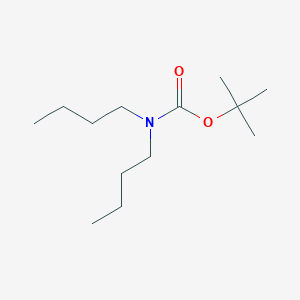
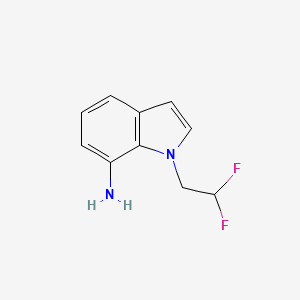



![3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine](/img/structure/B15276223.png)
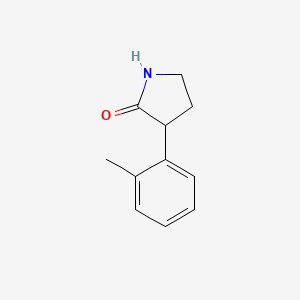
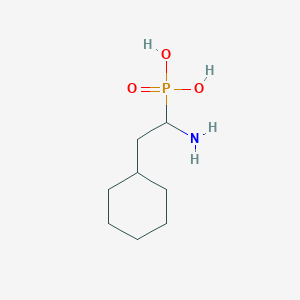
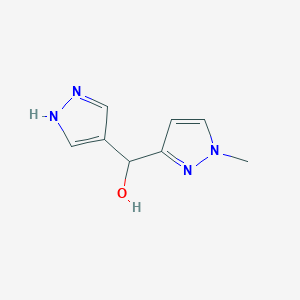
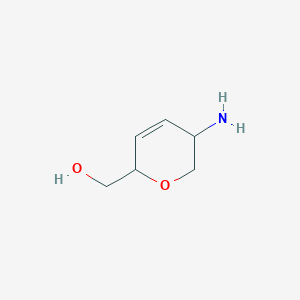

![1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B15276264.png)
